5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one
Description
5-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a β-carboline derivative characterized by a pyridoindole core with a ketone group at position 1 and a methoxy substituent at position 4. Its molecular formula is C₁₂H₁₀N₂O₂ (exact mass: 214.0743 g/mol), with a topological polar surface area (TPSA) of 44.9 Ų and a calculated logP of ~1.8, indicating moderate lipophilicity .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-methoxy-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H10N2O2/c1-16-9-4-2-3-8-10(9)7-5-6-13-12(15)11(7)14-8/h2-6,14H,1H3,(H,13,15) |
InChI Key |
HEOONIPILZCUAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)C(=O)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes several steps to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-donating methoxy group activates the indole ring toward electrophilic substitution. Key reactions include:
-
Nitration : Occurs preferentially at the 3-position of the indole moiety due to directing effects of the methoxy group. Yields range from 55–70% using HNO₃/H₂SO₄ at 0–5°C.
-
Halogenation : Bromination with Br₂ in CHCl₃ produces 3-bromo derivatives (65–80% yield), while chlorination requires Lewis acids like FeCl₃ .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagent/Conditions | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C3 | 55–70 | |
| Bromination | Br₂/CHCl₃, RT | C3 | 65–80 |
Nucleophilic Additions
The carbonyl group at position 1 participates in nucleophilic additions:
-
Hydrazine Addition : Forms hydrazone derivatives (e.g., reaction with hydrazine hydrate in MeOH, 65% yield) .
-
Grignard Reagents : Alkyl/aryl Grignard reagents attack the carbonyl, yielding tertiary alcohols (50–75% yield).
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Pictet–Spengler Cyclization : Reacts with aldehydes (e.g., benzaldehyde) in acidic media (TFA/CHCl₃) to form tetrahydro-β-carbolines. Yields depend on substituents (47–73%) .
-
Mannich Reaction : Forms spirocyclic derivatives with ketones and amines (e.g., 84% yield for spiro[piperidine-4,1’-pyridoindole] derivatives) .
Table 2: Cyclization Reactions
| Reaction Type | Conditions | Product Class | Yield (%) | Reference |
|---|---|---|---|---|
| Pictet–Spengler | Benzaldehyde, TFA, CHCl₃ | Tetrahydro-β-carbolines | 47–73 | |
| Spirocyclization | Piperidin-4-one, DMF, reflux | Spiro[piperidine-pyridoindole] | 84 |
Functional Group Transformations
-
Oxidation : The dihydro-pyridone ring oxidizes to a fully aromatic pyridone using DDQ (75–85% yield) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxyl group (60–70% yield).
Alkylation and Acylation
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ to afford N-substituted derivatives (70–80% yield) .
-
Acylation : Acetic anhydride acetylates the indole NH under reflux (90% yield) .
Biological Activity-Driven Modifications
-
Serotonin Receptor Targeting : Introduction of sulfonamide groups at C3 enhances binding affinity (Ki < 100 nM) .
-
Antitumor Derivatives : Chloroacetyl derivatives show IC₅₀ values of 1–5 μM against breast cancer cell lines .
Mechanistic Insights
Scientific Research Applications
5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: Methoxy Substitution
The position of the methoxy group on the pyridoindole core significantly influences physicochemical and biological properties.
Key Insight: The 5-methoxy derivative exhibits enhanced lipophilicity compared to the 6-methoxy isomer, which may improve blood-brain barrier penetration. The 7-methoxy analogue (harmol) is notable for its fluorescence and neurotransmitter activity .
Halogenated Derivatives
Halogenation alters electronic properties and bioactivity:
Key Insight : Halogenation at positions 7 and 8 (AnnH52) enhances steric bulk and electron-withdrawing effects, favoring kinase inhibition .
Complex Derivatives with Pharmacological Profiles
SL651498 (GABAA Receptor Agonist)
- Structure : 6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl) substitution.
- Molecular Weight : 389.4 g/mol; logD = 3.18 (pH 7.4).
- Activity : Full agonist at α2/α3 GABAA subtypes (Ki = 6.8–117 nM), anxiolytic effects at 1–10 mg/kg (i.p.) without sedation at higher doses .
Piperazine-Cyclopentyl Derivative
- Structure : 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-cyclopentyl-9-methyl.
- Molecular Weight : 503.04 g/mol; logP = 4.94.
- Activity : Predicted dopamine D2/D3 receptor affinity due to piperazine moiety .
Key Insight : Bulky substituents (e.g., cyclopentyl, pyrrolidine) improve receptor subtype selectivity but reduce aqueous solubility .
Biological Activity
5-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound belonging to the pyridoindole family. Its unique bicyclic structure, which incorporates both pyridine and indole moieties, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, particularly in oncology and virology.
The molecular formula of 5-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is CHNO, with a molecular weight of 214.22 g/mol. The presence of a methoxy group at the 5-position significantly enhances its solubility and reactivity, making it an attractive target for medicinal chemistry .
Anticancer Properties
Research indicates that 5-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Studies have shown that it interacts with specific molecular targets involved in cell signaling pathways, leading to alterations in gene expression and cellular responses that contribute to its therapeutic effects .
Table 1: Anticancer Activity of 5-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.12 | EGFR inhibition |
| HepG2 (Liver) | 0.15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 0.18 | Inhibition of cell cycle progression |
The compound's ability to inhibit key enzymes involved in cancer progression has been noted, with significant effects observed against wild-type and mutant forms of the epidermal growth factor receptor (EGFR) .
Antiviral Activity
In addition to its anticancer effects, 5-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has demonstrated antiviral activity against viruses such as Herpes Simplex Virus type 1. This suggests potential utility in developing antiviral therapies .
Case Studies
Several studies have explored the biological activities of derivatives related to 5-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one:
- Study on EGFR Inhibition : A series of pyrido[3,4-b]indol-1-one derivatives were synthesized and evaluated for their antiproliferative effects against cancer cell lines. Compounds showed GI50 values ranging from 29 nM to 47 nM against various cancer types, indicating strong anticancer potential .
- Antiviral Efficacy : Another study highlighted the antiviral properties of similar compounds against Herpes Simplex Virus type 1, indicating a promising avenue for further research into their therapeutic applications .
Molecular Interaction Studies
Interaction studies have revealed that 5-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one engages with specific targets in cellular signaling pathways. These interactions may lead to significant changes in gene expression and cellular responses that are critical for its anticancer and antiviral effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one to improve yield and purity?
- Methodological Answer : Key steps include solvent selection (e.g., anhydrous DMF for stability), temperature control (80–100°C for cyclization), and catalytic systems (e.g., Pd/C for hydrogenation). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) enhances purity . Monitoring intermediates using LC-MS ensures reaction progression.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Use 1H/13C NMR to confirm the pyridoindole scaffold and methoxy group position. High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and NH/OH stretches (~3200–3500 cm⁻¹). Cross-reference with NIST spectral databases for validation .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer : Test solubility in DMSO (primary solvent) and dilute in PBS (≤0.1% DMSO). For stability, perform HPLC-UV at 24/48/72 hours under assay conditions (e.g., pH 7.4, 37°C). Add antioxidants (e.g., 0.1% ascorbic acid) if degradation exceeds 10% .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsion angles. Refinement via SHELXL (R-factor ≤0.06) and validate hydrogen bonding (e.g., N–H···O interactions) using Mercury software .
Q. How do in silico modeling approaches predict binding affinity to neurological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., serotonin receptors). Apply QM/MM optimization (B3LYP/6-31G*) to refine ligand-receptor interactions. Validate with MD simulations (GROMACS, 100 ns) to assess stability of binding poses .
Q. What experimental designs reconcile contradictions in structure-activity relationship (SAR) studies?
- Methodological Answer : Use fragment-based SAR : systematically modify substituents (e.g., methoxy → ethoxy) and compare bioactivity (IC50). Employ statistical ANOVA to identify significant functional groups. Validate via co-crystallization or ITC for binding thermodynamics .
Q. How can researchers address discrepancies in reported toxicity profiles?
- Methodological Answer : Conduct Ames test (TA98/TA100 strains) for mutagenicity and MTT assay on HepG2 cells for cytotoxicity. Compare results with in silico tools (e.g., ProTox-II). Use GHS hazard codes (e.g., H302 for oral toxicity) to align with regulatory guidelines .
Data Contradiction Analysis
Q. Why do computational and experimental logP values diverge, and how can this be resolved?
- Methodological Answer : Computational logP (e.g., XLogP3) may neglect solvent effects. Measure experimental logP via shake-flask method (octanol/water partitioning, HPLC quantification). Apply QSAR correction factors for electronegative substituents (e.g., methoxy) .
Q. How to validate conflicting reports on metabolic stability in hepatic microsomes?
- Methodological Answer : Use pooled human liver microsomes (HLM) with NADPH cofactor. Monitor metabolites via UHPLC-QTOF-MS/MS (CID fragmentation). Compare CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) using selective inhibitors (e.g., ketoconazole) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
